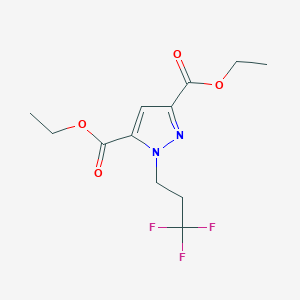

Diethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate

CAS No.:

Cat. No.: VC16395410

Molecular Formula: C12H15F3N2O4

Molecular Weight: 308.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15F3N2O4 |

|---|---|

| Molecular Weight | 308.25 g/mol |

| IUPAC Name | diethyl 1-(3,3,3-trifluoropropyl)pyrazole-3,5-dicarboxylate |

| Standard InChI | InChI=1S/C12H15F3N2O4/c1-3-20-10(18)8-7-9(11(19)21-4-2)17(16-8)6-5-12(13,14)15/h7H,3-6H2,1-2H3 |

| Standard InChI Key | WPTNJCYRVYNHBT-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CC(=NN1CCC(F)(F)F)C(=O)OCC |

Introduction

Diethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate is a synthetic organic compound characterized by its unique pyrazole structure and a trifluoropropyl substituent. This compound has a molecular formula of C12H15F3N2O4 and a molecular weight of approximately 308.25 g/mol . It is classified as a dicarboxylate ester, featuring two ethyl ester groups attached to a pyrazole ring, which is further substituted with a trifluoropropyl moiety.

Synthesis

The synthesis of diethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate typically involves multi-step organic reactions. These processes require careful control of reaction conditions such as temperature, pH, and the presence of catalysts to ensure high yields and purity of the final product. The synthesis methods allow for efficient production while maintaining high purity levels.

Biological and Chemical Applications

Diethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate has potential applications in medicinal chemistry and agrochemicals due to its unique structural features. The trifluoropropyl group enhances lipophilicity, which may improve membrane penetration and bioavailability in therapeutic applications. Compounds with similar pyrazole structures are often investigated for their anti-inflammatory, analgesic, and antitumor activities.

Safety and Handling

Safety data sheets indicate potential hazards such as skin irritation and serious eye damage upon exposure to diethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate. Proper handling and protective equipment are recommended when working with this compound.

Comparative Analysis with Similar Compounds

Research Findings and Future Directions

Research into the biological activity of diethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate indicates potential pharmacological properties. The compound's interaction with biological systems, particularly enzymes or receptors, is crucial for understanding its pharmacodynamics and pharmacokinetics. Further studies on its reactivity and biological interactions are essential for exploring its therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume